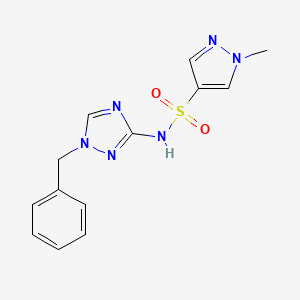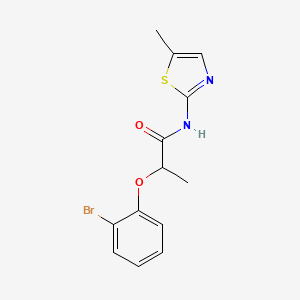![molecular formula C15H24ClNO2 B4765375 2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4765375.png)
2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride
Übersicht
Beschreibung
2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride, also known as AEBSF hydrochloride, is a protease inhibitor that is widely used in scientific research. This compound is particularly useful for studying the activity of serine proteases, which play a crucial role in many biological processes.
Wissenschaftliche Forschungsanwendungen
2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride is commonly used in scientific research to inhibit serine proteases, which are involved in many biological processes such as blood coagulation, inflammation, and apoptosis. This compound is particularly useful for studying the activity of proteases such as trypsin, chymotrypsin, and thrombin. 2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride can also be used to inhibit proteases in cell lysates, tissue homogenates, and purified protein samples.
Wirkmechanismus
2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride inhibits serine proteases by irreversibly modifying the active site of the enzyme. This compound reacts with the serine residue in the catalytic triad of the enzyme, forming a covalent bond and blocking the enzyme's activity. 2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride is a competitive inhibitor of other serine protease inhibitors such as PMSF and DFP.
Biochemical and Physiological Effects
2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride has been shown to inhibit the activity of several serine proteases in vitro and in vivo. This compound has been used to study the role of proteases in blood coagulation, inflammation, and apoptosis. 2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride has also been used to investigate the activity of proteases in cancer cells and infectious agents such as viruses and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride has several advantages for lab experiments. It is a potent and specific inhibitor of serine proteases, making it a valuable tool for studying the activity of these enzymes. 2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride is also stable and easy to use, with a long shelf life and no special storage requirements. However, there are some limitations to using 2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride. This compound can inhibit other enzymes besides serine proteases, and its irreversible inhibition can make it difficult to study the kinetics of enzyme activity.
Zukünftige Richtungen
There are many future directions for research on 2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride. One area of interest is the development of new protease inhibitors that are more specific and less toxic than 2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride. Another direction is the study of the role of serine proteases in various disease states, such as cancer and infectious diseases. Finally, there is a need for more research on the mechanism of action of 2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride and other protease inhibitors, to better understand how these compounds interact with enzymes and how they can be optimized for use in scientific research.
Eigenschaften
IUPAC Name |
2-[4-[(cyclohexylamino)methyl]phenoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c17-10-11-18-15-8-6-13(7-9-15)12-16-14-4-2-1-3-5-14;/h6-9,14,16-17H,1-5,10-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMOCRMORNKITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(C=C2)OCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(Cyclohexylamino)methyl]phenoxy}ethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4765296.png)
![N-(5-chloro-2-pyridinyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4765297.png)
![2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4765310.png)



![N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B4765339.png)



![2-(4-chlorophenyl)-N-{4-[(1-piperidinylacetyl)amino]phenyl}acetamide](/img/structure/B4765367.png)
![{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B4765382.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4765387.png)
![N-(4-methoxyphenyl)-4-({[(2-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4765393.png)